molecular formula C15H12BrNO3 B2669037 (7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(3-bromophenyl)methanone CAS No. 727682-04-4

(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(3-bromophenyl)methanone

Cat. No.: B2669037
CAS No.: 727682-04-4
M. Wt: 334.169
InChI Key: HBMGOHRZTKLBMN-UHFFFAOYSA-N
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Description

(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(3-bromophenyl)methanone is a complex organic compound that features a unique structure combining a dihydrobenzo[b][1,4]dioxin moiety with a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(3-bromophenyl)methanone typically involves multi-step organic reactionsThe final step involves the coupling of the 3-bromophenyl group to the methanone moiety under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(3-bromophenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(3-bromophenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(3-bromophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromophenyl group in (7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(3-bromophenyl)methanone imparts unique electronic and steric properties, making it distinct from its analogs. These properties can influence its reactivity and interactions with biological targets, potentially leading to different biological activities and applications .

Properties

IUPAC Name

(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)-(3-bromophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO3/c16-10-3-1-2-9(6-10)15(18)11-7-13-14(8-12(11)17)20-5-4-19-13/h1-3,6-8H,4-5,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMGOHRZTKLBMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)N)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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